N-(6-硝基-1,3-苯并噻唑-2-基)丙酰胺

描述

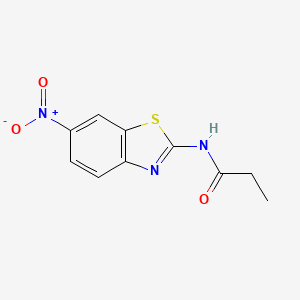

“N-(6-nitro-1,3-benzothiazol-2-yl)propanamide” is a compound with the CAS Number: 80395-50-2 . It has a molecular weight of 237.24 . The IUPAC name for this compound is N-(6-nitro-1,3-benzothiazol-2-yl)acetamide .

Molecular Structure Analysis

The molecular structure of “N-(6-nitro-1,3-benzothiazol-2-yl)propanamide” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound . The benzothiazole ring is substituted at the 6th position with a nitro group and at the 2nd position with a propanamide group .Chemical Reactions Analysis

While specific chemical reactions involving “N-(6-nitro-1,3-benzothiazol-2-yl)propanamide” are not available, there are studies on the chemical reactions of related benzothiazole compounds .科学研究应用

Metal Complexes and Bioinorganic Chemistry

The synthesis of bioactive Ni(II) complexes derived from 6-nitro-benzothiazole incorporated azo dyes has opened up exciting avenues in bioinorganic chemistry. These complexes exhibit interesting properties due to the coordination of the nitrogen atom of the azo group and the oxygen atom of the phenolic group in the ligands. The metal–ligand ratio is typically 1:2, represented as [Ni(L)~2~(H~2~O)~2~], where L stands for the deprotonated azo dye ligand. These complexes demonstrate good thermal stability and have been explored for their antimicrobial activity against pathogenic strains.

Pharmaceutical Applications

The benzothiazole ring system, to which N-(6-nitro-1,3-benzothiazol-2-yl)propanamide belongs, has remarkable pharmaceutical and biological activity . Researchers have modified heterocyclic dyes like this one to enhance their pharmacological significance. The compound’s unique structure makes it a potential candidate for drug development, especially in areas such as anti-inflammatory agents, enzyme inhibitors, and imaging reagents.

Antitumor Potential

N-(6-nitro-1,3-benzothiazol-2-yl)propanamide derivatives have shown promise as antitumor agents. For instance, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a related compound, exhibits potent antitumor activity . Given the structural similarities, we can speculate that our compound may also possess similar properties.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of benzothiazole derivatives. Some compounds derived from this family, including those related to N-(6-nitro-1,3-benzothiazol-2-yl)propanamide, exhibit significant activity against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli . These findings suggest that our compound might contribute to combating bacterial infections.

安全和危害

未来方向

The future directions for “N-(6-nitro-1,3-benzothiazol-2-yl)propanamide” and related compounds could involve further exploration of their potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer’s . Additionally, the development of novel bioactive metal complexes of azo dyes having a heterocyclic moiety, such as benzothiazole, could be a promising area of future research .

属性

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-2-9(14)12-10-11-7-4-3-6(13(15)16)5-8(7)17-10/h3-5H,2H2,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPVJQARGAXYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319971 | |

| Record name | N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |

CAS RN |

406917-11-1 | |

| Record name | N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2672661.png)

![N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2672666.png)

![N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2672667.png)

![trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone](/img/structure/B2672668.png)

![2-[(2-Chloro-4-nitrophenyl)thio]pyridine](/img/structure/B2672671.png)

![(4-Cyclopropylsulfonylpiperazin-1-yl)-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2672673.png)

![3-benzyl-9-(4-bromophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2672677.png)

![4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B2672678.png)

![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2672680.png)

![1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2672684.png)